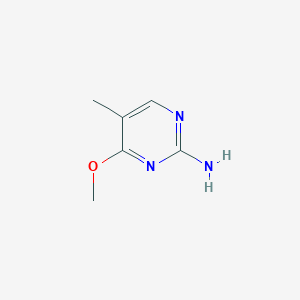

4-Methoxy-5-methylpyrimidin-2-amine

CAS No.:

Cat. No.: VC15812467

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N3O |

|---|---|

| Molecular Weight | 139.16 g/mol |

| IUPAC Name | 4-methoxy-5-methylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C6H9N3O/c1-4-3-8-6(7)9-5(4)10-2/h3H,1-2H3,(H2,7,8,9) |

| Standard InChI Key | YLOYCROMJUCMKB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(N=C1OC)N |

Introduction

Chemical Identity and Structural Features

4-Methoxy-5-methylpyrimidin-2-amine belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The substitution pattern distinguishes it from related isomers, such as 5-methoxy-4-methylpyrimidin-2-amine (CAS 1749-71-9) and 2-methoxy-5-amino-4-methylpyrimidine (described in patent CN111253321A) .

Molecular Formula and Weight

The molecular formula of 4-methoxy-5-methylpyrimidin-2-amine is C₆H₉N₃O, yielding a molecular weight of 139.16 g/mol. This aligns with the formula of its positional isomer 5-methoxy-4-methylpyrimidin-2-amine, though substituent positions critically influence reactivity and physical properties.

Structural Comparison with Analogues

The following table highlights key differences between 4-methoxy-5-methylpyrimidin-2-amine and structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions (Methoxy/Methyl/Amino) |

|---|---|---|---|

| 4-Methoxy-5-methylpyrimidin-2-amine | Not Reported | C₆H₉N₃O | 4/5/2 |

| 5-Methoxy-4-methylpyrimidin-2-amine | 1749-71-9 | C₆H₉N₃O | 5/4/2 |

| 2-Methoxy-5-amino-4-methylpyrimidine | Not Reported | C₆H₈N₄O | 2/4/5 |

Positional isomerism significantly alters electronic distribution and steric interactions, impacting solubility, stability, and biological activity .

Synthesis and Manufacturing

Hydrogenation-Based Approaches

A patent (CN111253321A) describes the synthesis of 2-methoxy-5-amino-4-methylpyrimidine via hydrogenation of 2-methoxy-5-nitro-4-methyl-6-chloropyrimidine using nickel catalysis under 2.0–3.0 MPa H₂ pressure. While this method targets a different isomer, it provides a framework for adapting conditions to synthesize 4-methoxy-5-methylpyrimidin-2-amine. Key steps include:

-

Substrate Preparation: Substituting the nitro and chloro groups at specific positions to align with the target compound’s substitution pattern.

-

Catalytic Hydrogenation: Employing nickel catalysts and triethylamine as an acid scavenger in methanol or acetonitrile at 30–50°C .

-

Workup: Filtration, solvent evaporation, and recrystallization to isolate the product.

Yields for analogous reactions range from 71% to 86%, suggesting that optimized conditions could achieve comparable efficiency for the target compound .

Challenges in Regioselective Synthesis

Physicochemical Properties

Thermal Stability and Melting Point

While direct data for 4-methoxy-5-methylpyrimidin-2-amine are unavailable, its isomer 5-methoxy-4-methylpyrimidin-2-amine exhibits a melting point range of 120–125°C. The 4-methoxy derivative is expected to display similar thermal stability, though hydrogen bonding between the 2-amino group and 4-methoxy oxygen may elevate melting points slightly.

Solubility and Partition Coefficients

The compound’s solubility profile is influenced by polar functional groups:

-

Water Solubility: Moderate, due to hydrogen-bonding capacity from the amino and methoxy groups.

-

Organic Solvents: High solubility in methanol, ethanol, and ethyl acetate, as evidenced by analogous compounds.

-

LogP: Estimated at 1.2–1.5, indicating moderate lipophilicity. This value is lower than its 5-methoxy isomer (LogP ≈ 1.8), reflecting differences in substituent electronic effects.

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-donating methoxy and amino groups activate the pyrimidine ring toward electrophilic substitution. Predicted sites of reactivity include:

-

Position 6: Meta to the methoxy group and ortho to the amino group.

-

Position 5: Adjacent to the methyl group, though steric hindrance may limit accessibility.

Functional Group Transformations

-

Amino Group: Capable of acylation, alkylation, or Schiff base formation. For example, reaction with acetic anhydride yields N-acetyl derivatives, enhancing stability for pharmaceutical applications .

-

Methoxy Group: Demethylation under acidic conditions (e.g., HBr/AcOH) could generate a hydroxyl group, altering solubility and reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume